N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide
Description
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a fluorophenyl acetamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-14-9-5-4-8-13(14)10-15(22)19-16-20-17(21-24-16)23-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMWLODFQATIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=N2)NC(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride (C7H7Cl) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Attachment of the Fluorophenyl Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-fluorophenylacetic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to modify the thiadiazole ring or the acetamide moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives, modified acetamide moieties
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound’s chemical properties are explored for potential use in industrial processes, such as catalysis or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways or cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide: Similar structure but lacks the fluorine atom on the phenyl ring.
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity, biological activity, and interaction with molecular targets. This unique feature may result in distinct pharmacological properties and applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
